N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a dihydropyridine ring, and a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives.
Synthesis of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is commonly used, involving the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling Reactions: The benzimidazole and dihydropyridine intermediates are coupled using appropriate reagents and conditions, such as using a base like lutidine in dichloromethane.
Incorporation of the Tetrahydrofuran Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzimidazole and dihydropyridine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated benzimidazole and dihydropyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Anticancer Research: Studies have indicated its potential in inhibiting cancer cell growth through various mechanisms.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Shares the benzimidazole moiety and has similar antimicrobial properties.
2-aminothiazole-4-carboxylate Schiff bases: Similar in terms of antimicrobial activity and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-13-10-14(2)25(12-15-6-5-9-28-15)21(27)19(13)20(26)22-11-18-23-16-7-3-4-8-17(16)24-18/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
KIPNHBXHBMXWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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